molecular formula C8H9NO2S B8677410 methyl(2-methyl-5-nitrophenyl)sulfane

methyl(2-methyl-5-nitrophenyl)sulfane

Cat. No.: B8677410
M. Wt: 183.23 g/mol
InChI Key: CDOOQTGPSZZLSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl(2-methyl-5-nitrophenyl)sulfane is an organic compound with the molecular formula C8H9NO2S It is characterized by a nitro group (-NO2) and a methyl group (-CH3) attached to a phenyl ring, along with a sulfane group (-S-)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl(2-methyl-5-nitrophenyl)sulfane typically involves the reaction of 2-methyl-5-nitrophenyl halide with a thiol compound under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and dimethyl sulfoxide (DMSO) as a solvent. The reaction is carried out at room temperature, leading to the formation of the desired sulfane compound.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the sulfane group is converted to a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: The nitro group in the compound can be reduced to an amino group (-NH2) using reducing agents such as iron powder (Fe) in the presence of hydrochloric acid (HCl).

    Substitution: The methyl group attached to the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions. Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) are commonly used.

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA

    Reduction: Fe/HCl

    Substitution: Br2/AlCl3, Cl2/AlCl3

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Halogenated derivatives

Scientific Research Applications

Methyl(2-methyl-5-nitrophenyl)sulfane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with antimicrobial and anti-inflammatory properties.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl(2-methyl-5-nitrophenyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the sulfane group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzyme activity. These interactions can affect various biochemical pathways, making the compound useful in studying cellular processes.

Comparison with Similar Compounds

Methyl(2-methyl-5-nitrophenyl)sulfane can be compared with other similar compounds such as:

    Methyl(2-nitrophenyl)sulfane: This compound lacks the additional methyl group on the phenyl ring, which can affect its reactivity and applications.

    Methyl(4-nitrophenyl)sulfane: The position of the nitro group on the phenyl ring is different, leading to variations in chemical behavior and biological activity.

    Methyl(2-methyl-4-nitrophenyl)sulfane: Similar to this compound but with the nitro group in a different position, affecting its properties and uses.

The uniqueness of this compound lies in the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

1-methyl-2-methylsulfanyl-4-nitrobenzene

InChI

InChI=1S/C8H9NO2S/c1-6-3-4-7(9(10)11)5-8(6)12-2/h3-5H,1-2H3

InChI Key

CDOOQTGPSZZLSG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])SC

Origin of Product

United States

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